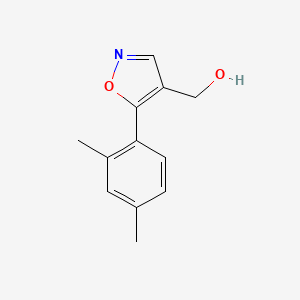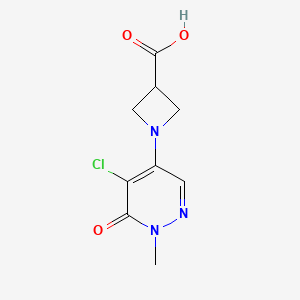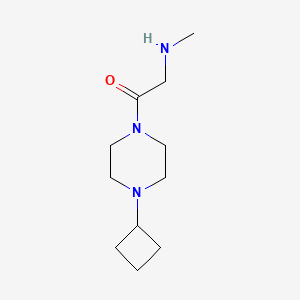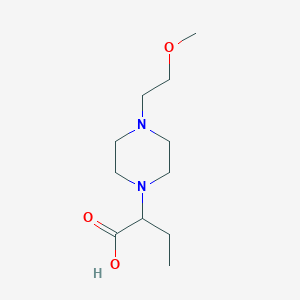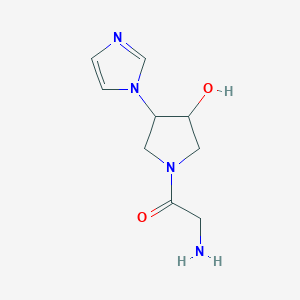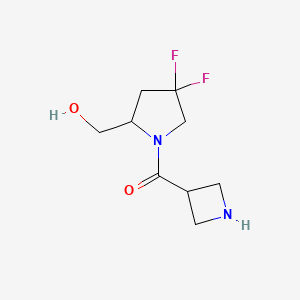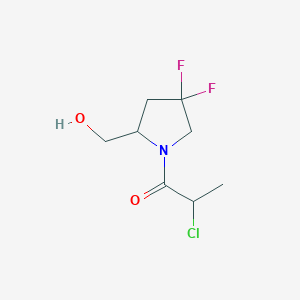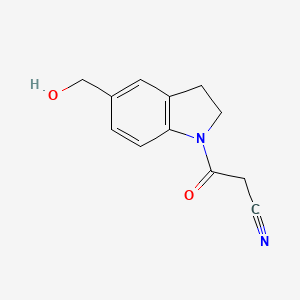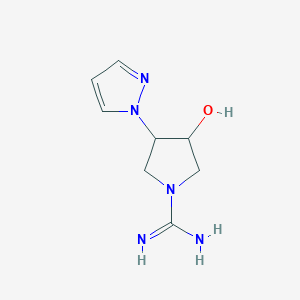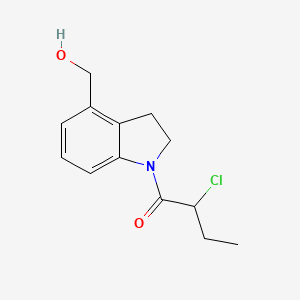
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tert-butyl carbamate and various aryl or heteroaryl halides . Another method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate for Biologically Active Compounds
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate and its derivatives serve as important intermediates in the synthesis of a variety of biologically active compounds. For instance, one derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, is highlighted as a critical intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis process of this compound from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction demonstrates the compound's role in streamlined synthetic pathways, achieving an 81% yield across three steps (Zhao, Guo, Lan, & Xu, 2017).
Polymer Synthesis and Material Science
In material science, the tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate scaffold contributes to the development of new polymers with enhanced properties. For example, poly(pyridine–imide)s synthesized from an aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent exhibit good solubility, thermal stability, and fluorescent properties. These characteristics make them suitable for various applications, including high-performance materials (Lu, Wu, Xiao, Dong, Zhao, & Hu, 2014).
Ligand Design and Coordination Chemistry
The versatility of tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate derivatives extends to coordination chemistry, where they are used in the design of ligands for metal complexes. These ligands contribute to the synthesis of complexes with potential applications in catalysis, organic synthesis, and the study of reaction mechanisms (Umehara, Ueda, & Tokuyama, 2016).
Photoredox Catalysis
In organic synthesis, derivatives of tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate are explored in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones. This method provides a novel pathway for constructing 3-aminochromones under mild conditions, demonstrating the compound's contribution to innovative synthetic methodologies (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-11-18-10-14(15)12-6-8-13(9-7-12)20(4)5/h6-9,14-15,18H,10-11H2,1-5H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFTXSFDBNRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
